(4E)-2-(4-chlorophenyl)-4-{[7-methoxy-2-(morpholin-4-yl)quinolin-3-yl]methylidene}-1,3-oxazol-5(4H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-CHLOROPHENYL)-4-[(E)-1-(7-METHOXY-2-MORPHOLINO-3-QUINOLYL)METHYLIDENE]-1,3-OXAZOL-5(4H)-ONE is a synthetic organic compound that belongs to the class of oxazoles Oxazoles are heterocyclic compounds containing an oxygen and a nitrogen atom in a five-membered ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-CHLOROPHENYL)-4-[(E)-1-(7-METHOXY-2-MORPHOLINO-3-QUINOLYL)METHYLIDENE]-1,3-OXAZOL-5(4H)-ONE typically involves multi-step organic reactions. A common synthetic route may include:
Formation of the Oxazole Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Chlorophenyl Group: This step may involve electrophilic aromatic substitution reactions.
Attachment of the Quinoline Moiety: This can be done through condensation reactions using suitable quinoline derivatives.
Incorporation of the Morpholino Group: This step may involve nucleophilic substitution reactions.
Industrial Production Methods
Industrial production of this compound would require optimization of reaction conditions to ensure high yield and purity. This may involve:
Catalysts: Use of specific catalysts to enhance reaction rates.
Solvents: Selection of appropriate solvents to dissolve reactants and facilitate reactions.
Temperature and Pressure: Control of temperature and pressure to optimize reaction conditions.
Chemical Reactions Analysis
Types of Reactions
2-(4-CHLOROPHENYL)-4-[(E)-1-(7-METHOXY-2-MORPHOLINO-3-QUINOLYL)METHYLIDENE]-1,3-OXAZOL-5(4H)-ONE can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to form different products.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.
Reducing Agents: Such as sodium borohydride or lithium aluminum hydride.
Catalysts: Such as palladium on carbon for hydrogenation reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives, while reduction may produce morpholino-substituted oxazoles.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study biological processes.
Medicine: Potential use as a pharmaceutical agent due to its complex structure.
Industry: Use in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 2-(4-CHLOROPHENYL)-4-[(E)-1-(7-METHOXY-2-MORPHOLINO-3-QUINOLYL)METHYLIDENE]-1,3-OXAZOL-5(4H)-ONE would depend on its specific interactions with molecular targets. This may involve:
Binding to Enzymes: Inhibiting or activating enzymatic activity.
Interaction with Receptors: Modulating receptor functions.
Pathways Involved: Affecting signaling pathways or metabolic processes.
Comparison with Similar Compounds
Similar Compounds
2-(4-Chlorophenyl)-1,3-oxazole: A simpler oxazole derivative.
7-Methoxy-2-morpholinoquinoline: A quinoline derivative with similar substituents.
4-(Chlorophenyl)-1,3-oxazole-5-one: Another oxazole derivative with a chlorophenyl group.
Uniqueness
2-(4-CHLOROPHENYL)-4-[(E)-1-(7-METHOXY-2-MORPHOLINO-3-QUINOLYL)METHYLIDENE]-1,3-OXAZOL-5(4H)-ONE is unique due to its combination of functional groups, which may confer specific chemical and biological properties not found in simpler compounds.
Properties
Molecular Formula |
C24H20ClN3O4 |
---|---|
Molecular Weight |
449.9 g/mol |
IUPAC Name |
(4E)-2-(4-chlorophenyl)-4-[(7-methoxy-2-morpholin-4-ylquinolin-3-yl)methylidene]-1,3-oxazol-5-one |
InChI |
InChI=1S/C24H20ClN3O4/c1-30-19-7-4-16-12-17(22(26-20(16)14-19)28-8-10-31-11-9-28)13-21-24(29)32-23(27-21)15-2-5-18(25)6-3-15/h2-7,12-14H,8-11H2,1H3/b21-13+ |
InChI Key |
NPBGJNNSIUIYOX-FYJGNVAPSA-N |
Isomeric SMILES |
COC1=CC2=NC(=C(C=C2C=C1)/C=C/3\C(=O)OC(=N3)C4=CC=C(C=C4)Cl)N5CCOCC5 |
Canonical SMILES |
COC1=CC2=NC(=C(C=C2C=C1)C=C3C(=O)OC(=N3)C4=CC=C(C=C4)Cl)N5CCOCC5 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.